N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide
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Description
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a useful research compound. Its molecular formula is C14H8BrFN2OS2 and its molecular weight is 383.25. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imine derivatives, which this compound is a part of, have a broad spectrum of biological activities .
Mode of Action
It is known that a variety of imine derivatives have been synthesized via suzuki cross coupling of n - (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine with various arylboronic acids . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Imines are known to be key components of pigments, dyes, polymer stabilizers, corrosion inhibitors and are also used as catalysts and intermediates of various organic reactions . This suggests that the compound might affect similar biochemical pathways.
Result of Action
It is known that imines are pharmaceutically well known for broad spectrum biological activities including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, antihelmintic and many others . This suggests that the compound might have similar effects.
Action Environment
It is known that the compound is a solid at 20°c , suggesting that it might be stable under normal environmental conditions.
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2OS2/c15-12-5-4-11(21-12)10-7-20-14(17-10)18-13(19)8-2-1-3-9(16)6-8/h1-7H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAVGHHGFAOJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.